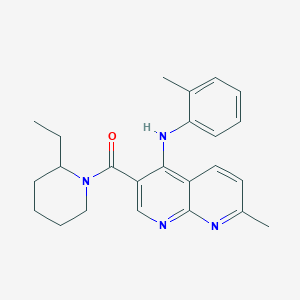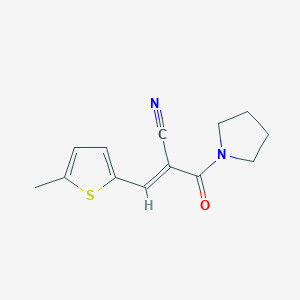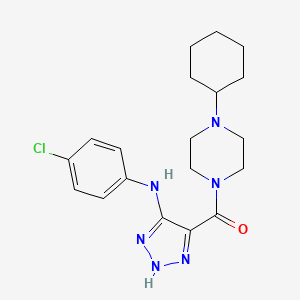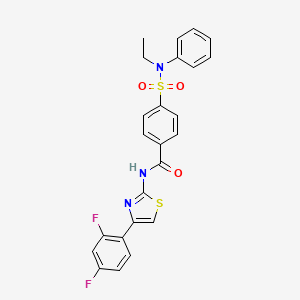![molecular formula C21H16FN5O4 B2733857 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021125-05-2](/img/structure/B2733857.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-triazole ring substituted by a phenyl group . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H16FN5O3S, an average mass of 413.425 Da, and a monoisotopic mass of 413.095795 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize various heterocyclic compounds, including triazolopyridazines and benzoxazoles, that show promising biological activities. These compounds have been explored for their potential in medical and pharmaceutical applications due to their structural diversity and functional properties.
Antiproliferative Activity
Some synthesized compounds have demonstrated antiproliferative effects against endothelial and tumor cells, highlighting their potential as therapeutic agents for cancer treatment. The modification of the triazolopyridazine moiety in these compounds plays a significant role in their biological activity, including their ability to inhibit cell proliferation.
Anxiolytic and Anticonvulsant Effects
Certain triazolopyridazine derivatives have shown selective efficacy as anxiolytics without causing sedation, which is a desirable property for anxiolytic drugs. Additionally, some compounds exhibit anticonvulsant activity, suggesting their potential use in treating seizure disorders.
Antimicrobial and Antifungal Activities
The synthesis of triazolopyridazine derivatives has also been directed towards creating compounds with antimicrobial and antifungal properties. These activities are crucial for developing new treatments against resistant microbial strains and fungal infections.
Antioxidant and Anti-inflammatory Properties
Some synthesized heterocyclic compounds display significant antioxidant and anti-inflammatory effects. These properties are valuable for developing treatments for conditions associated with oxidative stress and inflammation.
Insecticidal Agents
The exploration of heterocyclic compounds extends to their potential use as insecticidal agents. This application is particularly relevant for agriculture, where effective and safe pest control methods are constantly in demand.
The research on N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives demonstrates the broad scope of heterocyclic chemistry in discovering compounds with diverse biological activities. These findings contribute to various fields, including pharmacology, agriculture, and material science, showcasing the compound's potential for developing new therapeutic agents and other applications.
For detailed studies and further reading on the synthesis and biological applications of these compounds, refer to the following sources:
- Synthesis and antiproliferative activity of derivatives: Ilić et al., 2011.
- Anxiolytic effects without sedation: Atack et al., 2006.
- Antimicrobial and antifungal activities: Riyadh, 2011.
- Antioxidant activity and synthesis of triazolopyrimidines: Gilava et al., 2020.
Eigenschaften
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c22-15-3-1-2-13(10-15)20-25-24-18-6-7-19(26-27(18)20)29-9-8-23-21(28)14-4-5-16-17(11-14)31-12-30-16/h1-7,10-11H,8-9,12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIKGBCVBCVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)


![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)



